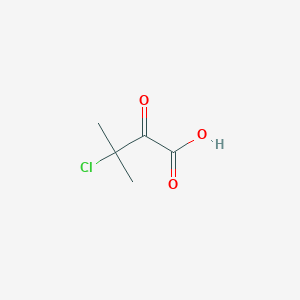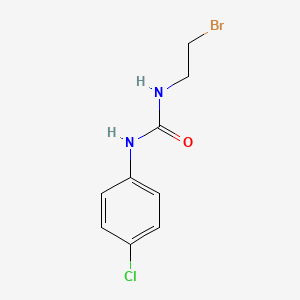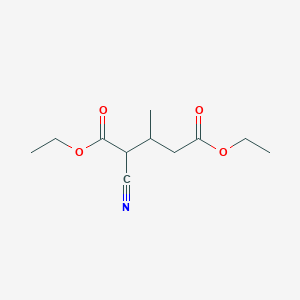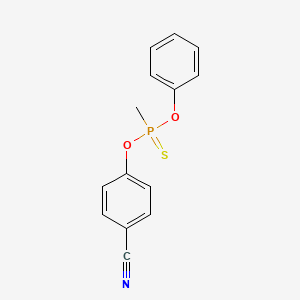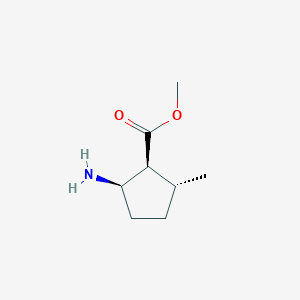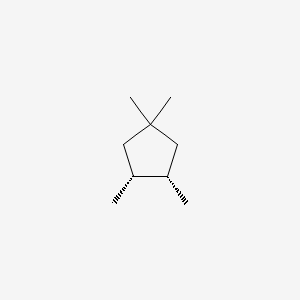
cis-1,1,3,4-Tetramethylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1,1,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈ It is a stereoisomer of cyclopentane, characterized by the presence of four methyl groups attached to the cyclopentane ring in a specific cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,1,3,4-Tetramethylcyclopentane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the catalytic hydrogenation of 1,1,3,4-tetramethylcyclopentadiene. This reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired cis configuration .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
cis-1,1,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
cis-1,1,3,4-Tetramethylcyclopentane has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of cis-1,1,3,4-Tetramethylcyclopentane depends on the specific reactions it undergoes. In oxidation reactions, the compound’s methyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the double bonds in the cyclopentane ring are hydrogenated to form saturated hydrocarbons. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by radical initiators or light.
Comparación Con Compuestos Similares
cis-1,1,3,4-Tetramethylcyclopentane can be compared with other similar compounds such as:
trans-1,1,3,4-Tetramethylcyclopentane: The trans isomer has a different spatial arrangement of methyl groups, leading to distinct physical and chemical properties.
1,1,2,4-Tetramethylcyclopentane: This compound has a different substitution pattern on the cyclopentane ring, affecting its reactivity and applications.
1,1,3,5-Tetramethylcyclopentane: Another isomer with a unique substitution pattern, used for comparison in stereochemical studies .
Propiedades
Número CAS |
53907-60-1 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
(3S,4R)-1,1,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-7-5-9(3,4)6-8(7)2/h7-8H,5-6H2,1-4H3/t7-,8+ |
Clave InChI |
OWHFMVURUNNXMJ-OCAPTIKFSA-N |
SMILES isomérico |
C[C@@H]1CC(C[C@@H]1C)(C)C |
SMILES canónico |
CC1CC(CC1C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




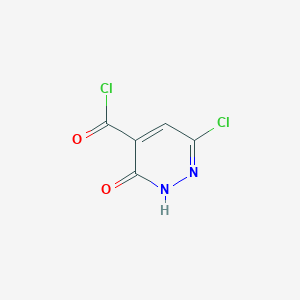
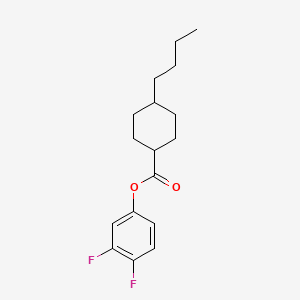
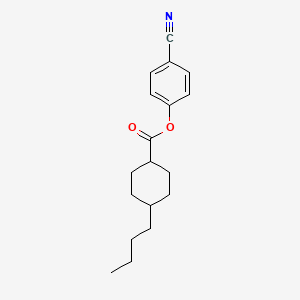

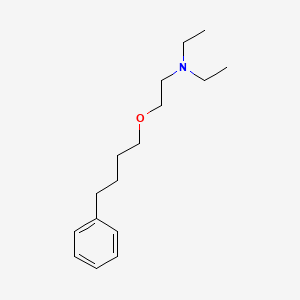
![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
